molecular formula C8H16O2 B1683750 Valproic Acid CAS No. 99-66-1

Valproic Acid

Cat. No.: B1683750
CAS No.: 99-66-1
M. Wt: 144.21 g/mol
InChI Key: NIJJYAXOARWZEE-UHFFFAOYSA-N
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Description

  • Valproic acid is a colorless liquid with the chemical formula C8H16O2. It has a molecular weight of 144.21100 g/mol, a boiling point of 221°C, and a relative density of 1.1 (at 24.5°C/4°C). The refractive index is 1.4250, and its flash point is 111°C. It is sparingly soluble in water.
  • This compound is used extensively in medicine and organic synthesis .
  • Biochemical Analysis

    Biochemical Properties

    Valproate interacts with several enzymes, proteins, and other biomolecules. Its pharmacological effects involve a variety of mechanisms, including increased γ-aminobutyric acid (GABA)-ergic transmission, reduced release and/or effects of excitatory amino acids, blockade of voltage-gated sodium channels, and modulation of dopaminergic and serotoninergic transmission .

    Cellular Effects

    Valproate influences cell function by acting on ion channels and reducing central nervous system hyperactivity . It also affects cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    Valproate exerts its effects at the molecular level through several mechanisms. It inhibits histone deacetylases and influences chromatin status and gene expression . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation .

    Temporal Effects in Laboratory Settings

    Over time, the effects of valproate on cellular function have been observed in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    The effects of valproate vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

    Metabolic Pathways

    Valproate is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .

    Transport and Distribution

    Valproate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

    Subcellular Localization

    It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

    Preparation Methods

  • Chemical Reactions Analysis

    • Valproic acid undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:
      • Oxidation: this compound can be oxidized using strong oxidizing agents.
      • Reduction: Reduction of this compound can yield its corresponding alcohol.
      • Substitution: this compound can undergo nucleophilic substitution reactions.
    • Major products formed depend on the specific reaction conditions and reagents used.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Valproic acid stands out due to its unique structure and broad therapeutic applications.
    • Similar compounds include other short-chain fatty acids and antiepileptic drugs.

    Properties

    IUPAC Name

    2-propylpentanoic acid
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    InChI

    InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
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    InChI Key

    NIJJYAXOARWZEE-UHFFFAOYSA-N
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    Canonical SMILES

    CCCC(CCC)C(=O)O
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    Molecular Formula

    C8H16O2
    Record name VALPROIC ACID
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    Related CAS

    76584-70-8 (hydrochloride salt (2:1))
    Record name Valproic acid [USAN:USP:INN:BAN]
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    DSSTOX Substance ID

    DTXSID6023733
    Record name Valproic acid
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    Molecular Weight

    144.21 g/mol
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    Physical Description

    Valproic acid is a clear colorless liquid. (NTP, 1992), Liquid
    Record name VALPROIC ACID
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    Boiling Point

    428 °F at 760 mmHg (NTP, 1992), 219.5 °C, BP: 219 to 220 °C, 222 °C
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    Flash Point

    232 °F (NTP, 1992)
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    Solubility

    less than 1 mg/mL at 72 °F (NTP, 1992), In water, 2.0X10+3 mg/L at 20 °C, Very soluble in organic solvents, Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid, 2 mg/mL at 20 °C
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    Density

    0.922 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.904 g/cu cm at 25 °C
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    Mechanism of Action

    The exact mechanisms by which valproate exerts it's effects on epilepsy, migraine headaches, and bipolar disorder are unknown however several pathways exist which may contribute to the drug's action. Valproate is known to inhibit succinic semialdehyde dehydrogenase. This inhibition results in an increase in succinic semialdehyde which acts as an inhibitor of GABA transaminase ultimately reducing GABA metabolism and increasing GABAergic neurotransmission. As GABA is an inhibitory neurotransmitter, this increase results in increased inhibitory activity. A possible secondary contributor to cortical inhibition is a direct suppression of voltage gated sodium channel activity and indirect suppression through effects on GABA. It has also been suggested that valproate impacts the extracellular signal-related kinase pathway (ERK). These effects appear to be dependent on mitogen-activated protein kinase (MEK) and result in the phosphorylation of ERK1/2. This activation increases expression of several downstream targets including ELK-1 with subsequent increases in c-fos, growth cone-associated protein-43 which contributes to neural plasticity, B-cell lymphoma/leukaemia-2 which is an anti-apoptotic protein, and brain-derived neurotrophic factor (BDNF) which is also involved in neural plasticity and growth. Increased neurogenesis and neurite growth due to valproate are attributed to the effects of this pathway. An additional downstream effect of increased BDNF expression appears to be an increase in GABAA receptors which contribute further to increased GABAergic activity. Valproate exerts a non-competitive indirect inhibitory effect on myo-inosital-1-phophate synthetase. This results in reduced de novo synthesis of inositol monophosphatase and subsequent inositol depletion. It is unknown how this contributed to valproate's effects on bipolar disorder but [lithium] is known to exert a similar inositol-depleting effect. Valproate exposure also appears to produce down-regulation of protein kinase C proteins (PKC)-α and -ε which are potentially related to bipolar disorder as PKC is unregulated in the frontal cortex of bipolar patients. This is further supported by a similar reduction in PKC with lithium. The inhibition of the PKC pathway may also be a contributor to migraine prophylaxis. Myristoylated alanine-rich C kinase substrate, a PKC substrate, is also downregulated by valproate and may contribute to changes in synaptic remodeling through effects on the cytoskeleton. Valproate also appears to impact fatty acid metabolism. Less incorporation of fatty acid substrates in sterols and glycerolipids is thought to impact membrane fluidity and result in increased action potential threshold potentially contributing to valproate's antiepileptic action. Valproate has been found to be a non-competitive direct inhibitor of brain microsomal long-chain fatty acyl-CoA synthetase. Inhibition of this enzyme decreases available arichidonyl-CoA, a substrate in the production of inflammatory prostaglandins. It is thought that this may be a mechanism behind valproate's efficacy in migraine prophylaxis as migraines are routinely treated with non-steroidal anti-inflammatory drugs which also inhibit prostaglandin production. Finally, valproate acts as a direct histone deactylase (HDAC) inhibitor. Hyperacetylation of lysine residues on histones promoted DNA relaxation and allows for increased gene transcription. The scope of valproate's genomic effects is wide with 461 genes being up or down-regulated. The relation of these genomic effects to therapeutic value is not fully characterized however H3 and H4 hyperacetylation correlates with improvement of symptoms in bipolar patients. Histone hyperacetylation at the BDNF gene, increasing BDNF expression, post-seizure is known to occur and is thought to be a neuroprotective mechanism which valproate may strengthen or prolong. H3 hyperacetylation is associated with a reduction in glyceraldehyde-3-phosphate dehydrogenase, a pro-apoptotic enzyme, contributing further to valproate's neuroprotective effects., Valproic acid (VPA), a widely prescribed drug for seizures and bipolar disorder, has been shown to be an inhibitor of histone deacetylase (HDAC). /A/ previous study has demonstrated that VPA pretreatment reduces lipopolysaccharide (LPS)-induced dopaminergic (DA) neurotoxicity through the inhibition of microglia over-activation. The aim of this study was to determine the mechanism underlying VPA-induced attenuation of microglia over-activation using rodent primary neuron/glia or enriched glia cultures. Other histone deacetylase inhibitors (HDACIs) were compared with VPA for their effects on microglial activity. We found that VPA induced apoptosis of microglia cells in a time- and concentration-dependent manner. VPA-treated microglial cells showed typical apoptotic hallmarks including phosphatidylserine externalization, chromatin condensation and DNA fragmentation. Further studies revealed that trichostatin A (TSA) and sodium butyrate (SB), two structurally dissimilar HDACIs, also induced microglial apoptosis. The apoptosis of microglia was accompanied by the disruption of mitochondrial membrane potential and the enhancement of acetylation levels of the histone H3 protein. Moreover, pretreatment with SB or TSA caused a robust decrease in LPS-induced pro-inflammatory responses and protected DA neurons from damage in mesencephalic neuron-glia cultures. Taken together, /these/ results shed light on a novel mechanism whereby HDACIs induce neuroprotection and underscore the potential utility of HDACIs in preventing inflammation-related neurodegenerative disorders such as Parkinson's disease., Several reports suggest putative interactions between valproic acid (VPA) treatment and the hypothalamus-pituitary-adrenal axis. Given that VPA alters mitochondrial functions, an action of this drug on a mitochondrial process such as steroid synthesis in adrenal cells should be expected. In order to disclose a putative action of VPA on the adrenocortical cell itself /this study/ evaluated VPA effects on regulatory steps of the acute stimulation of steroidogenesis in Y1 adrenocortical cells. This study demonstrates that VPA increases progesterone production in non-stimulated cells without inducing the levels of Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport. This result suggests that VPA increases mitochondrial cholesterol transport through a StAR-independent mechanism and is further supported by the fact that in isolated mitochondria VPA stimulates exogenous cholesterol metabolization to progesterone. VPA also reduces the cAMP-mediated increase of the StAR protein, mRNA levels, promoter activity and progesterone production. In summary, the present data show that VPA can alter steroid production in adrenal cells by a complex mechanism that mainly involves an action on cholesterol access to the inner mitochondrial membrane. The VPA-mediated increase of basal steroidogenesis could be linked to the increase of basal cortisolemia described in patients under VPA treatment., Although valproic acid (VPA) a proven anticonvulsant agent thought to have relatively few side-effects VPA has been referred as the third most common xenobiotic suspected of causing death due to liver injury. In this study the cellular pathways involved in VPA hepatotoxicity were investigated in isolated rat hepatocytes. Accelerated cytotoxicity mechanism screening (ACMS) techniques using fluorescent probes including, ortho-phthalaldehyde, rhodamine 123 and acridine orange were applied for measurement of ROS formation, glutathione depletion, mitochondrial membrane potential and Lysosomal membrane damage, respectively. /This studies/ results showed that cytotoxic action of VPA is mediated by lysosomal membrane leakiness along with reactive oxygen species (ROS) formation and decline of mitochondrial membrane potential before cell lysis ensued. Incubation of hepatocytes with VPA also caused rapid hepatocyte glutathione (GSH) depletion which is another marker of cellular oxidative stress. Most of the VPA induced GSH depletion could be attributed to the expulsion of GSSG. /These/ results also showed that CYP2EI is involved in the mechanism of VPA cytotoxicity. /It is concluded/ VPA hepatotoxicity is a result of metabolic activation by CYP2E1 and ROS formation, leading to lysosomal labialization, mitochondrial/lysosomal toxic cross-talk and finally general cellular proteolysis in the rat hepatocytes., In utero exposure to valproic acid (VPA), a histone deacetylase (HDAC) inhibitor, causes neural tube, heart, and limb defects. Valpromide (VPD), the amide derivative of VPA, does not inhibit HDAC activity and is a weak teratogen in vivo. The detailed mechanism of action of VPA as a teratogen is not known. The goal of this study was to test the hypothesis that VPA disrupts regulation of the expression of genes that are critical in chondrogenesis and osteogenesis during limb development. Murine gestation day-12 embryonic forelimbs were excised and exposed to VPA or VPD in a limb bud culture system. VPA caused a significant concentration- dependent increase in limb abnormalities, which was correlated with its HDAC inhibitory effect. The signaling of both Sox9 and Runx2, key regulators of chondrogenesis, was downregulated by VPA. In contrast, VPD had little effect on limb morphology and no significant effect on HDAC activity or the expression of marker genes. Thus, VPA exposure dysregulated the expression of target genes directly involved in chondrogenesis and osteogenesis in the developing limb. Disturbances in these signaling pathways are likely to be a consequence of HDAC inhibition because VPD did not affect their expressions., For more Mechanism of Action (Complete) data for VALPROIC ACID (15 total), please visit the HSDB record page.
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    Color/Form

    Colorless liquid

    CAS No.

    99-66-1
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    Synthesis routes and methods I

    Procedure details

    To the product of Example 87 (4.87 g, 30 mmol), 2-iodoethanol (5.16 g, 30 mmol) was added with stirring and cooling in an ice bath. The neat mixture was then heated to 100° C. in a water bath for 10 minutes, then removed from the heat and stirred for an additional 10 minutes. The reaction mixture was then dissolved in 50 ml of ether, washed with water (1×30 ml), 5% NaOH (2×30 ml), and again with water (2×30 ml). The ether layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. A light yellow liquid product was obtained in 67% yield from valproic acid (6.0 g). Silver nitrate gave a bright yellow precipitate. NMR analysis confirmed the identity of the product.
    Quantity
    4.87 g
    Type
    reactant
    Reaction Step One
    Quantity
    5.16 g
    Type
    reactant
    Reaction Step One
    Yield
    67%

    Synthesis routes and methods II

    Procedure details

    By means of the funnel, there were then slowly added 8 g (0.064 mol) of di-n-propyl acetonitrile prepared by the above-described method. The mixture was heated to 80°-82° C. and was kept at this temperature for 2 hours. It was then cooled to 50°-52° C. and, while this temperature was maintained by gentle external cooling, a solution of 6.2 g (0.09 mol) of sodium nitrite in 10 ml of water was introduced under vigorous stirring and by means of the funnel. When the operation of introduction had been completed, the mixture was cooled to 20° C. under a gentle stream of nitrogen and 30 ml of water was added through the funnel. Stirring was maintained for 30 minutes and then the mixture was allowed to decant for 30 minutes into a separation funnel. The organic phase was separated and the aqueous phase was extracted with 10 ml of toluene. This toluenic phase was added to the crude di-n-propyl acetic acid obtained and the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water. After decantation, the toluenic phase was eliminated and the alkali aqueous phase acidified by adding 8 g of 36% by weight hydrochloric acid. After decantation, the organic phase was collected and the aqueous phase extracted with toluene. The two organic phases were combined and three successive washing operations with 8 ml of water carried out. The toluene was distilled at atmospheric pressure and a residue weighing 9 g, representing a yield of 97% of crude di-n-propyl acetic acid was obtained.
    Quantity
    8 g
    Type
    reactant
    Reaction Step One
    Quantity
    6.2 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    10 mL
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    30 mL
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

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    Q & A

    Q1: What are the proposed mechanisms of action of Sodium Valproate?

    A1: Sodium Valproate is thought to exert its antiepileptic effects through multiple mechanisms, including:

    • Enhancement of GABAergic neurotransmission: [, , , ] Sodium Valproate increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This effect is thought to be mediated by the inhibition of GABA transaminase, the enzyme responsible for GABA degradation. [, ] Additionally, Sodium Valproate has been shown to augment the inhibitory action of GABA on neuronal firing. []
    • Modulation of voltage-gated ion channels: [, ] Sodium Valproate reduces the activity of voltage-gated sodium channels, which are involved in the initiation and propagation of neuronal excitation.
    • Inhibition of T-type calcium channels: [] Sodium Valproate blocks T-type calcium channels, which contribute to the rhythmic firing patterns observed in certain types of seizures, such as absence seizures.

    Q2: What are the downstream effects of Sodium Valproate on neuronal excitability?

    A2: Sodium Valproate's multifaceted mechanism of action ultimately leads to a decrease in neuronal excitability. [] By enhancing GABAergic inhibition, reducing sodium channel activity, and blocking T-type calcium channels, Sodium Valproate effectively dampens excessive neuronal firing, contributing to its antiepileptic properties. [, , , , ]

    Q3: How does Sodium Valproate affect brain energy metabolism?

    A3: Some studies suggest that Sodium Valproate and its metabolite, E-delta 2-valproate, might influence brain energy metabolism by inhibiting lactate utilization and the synthesis of sterols and fatty acids from 3-hydroxybutyrate. [] This effect is hypothesized to be independent of GABA shunt activation. []

    Q4: What is the molecular formula and weight of Sodium Valproate?

    A4: The molecular formula of Sodium Valproate is C8H15NaO2, and its molecular weight is 166.19 g/mol.

    Q5: Is there information available about the spectroscopic data for Sodium Valproate?

    A5: The provided research papers primarily focus on the clinical and pharmacological aspects of Sodium Valproate and do not provide detailed spectroscopic data.

    Q6: What is known about the absorption, distribution, metabolism, and excretion of Sodium Valproate?

    A6:

    • Absorption: Sodium Valproate is well absorbed after oral administration. []
    • Distribution: It distributes widely throughout the body, including the brain, and readily crosses the placenta. [, ]
    • Metabolism: Sodium Valproate undergoes extensive hepatic metabolism, primarily through glucuronidation by UDP-glucuronosyl transferases (UGTs), mainly UGT2B7. [] Genetic polymorphisms in UGT2B7 may influence Sodium Valproate clearance. []
    • Excretion: Sodium Valproate is primarily excreted in urine, with a small fraction excreted in feces. []

    Q7: Are there factors that can affect Sodium Valproate clearance?

    A7: Yes, several factors can influence Sodium Valproate clearance:

    • Age: Weight-adjusted clearance of Sodium Valproate tends to decrease with increasing age in children. []
    • Concomitant Medications: Co-administration of certain antiepileptic drugs, such as Carbamazepine, can increase Sodium Valproate clearance. []
    • Genetic Polymorphisms: Variations in the UGT2B7 gene can impact the rate of Sodium Valproate metabolism and clearance. []

    Q8: What models have been used to study the antiepileptic effects of Sodium Valproate?

    A8: Sodium Valproate's antiepileptic properties have been investigated using various in vitro and in vivo models:

    • In vitro model of traumatic brain injury: Sodium Valproate was shown to reduce epileptiform activity in rat cortical slices subjected to trauma, possibly by enhancing GABAergic inhibition. []
    • Amygdaloid kindling model: In rats, Sodium Valproate has demonstrated efficacy in suppressing both behavioral and electrographic seizures induced by amygdaloid kindling. []

    Q9: Has Sodium Valproate shown efficacy in clinical trials for specific conditions?

    A9:

    • Acute mania: Clinical trials have demonstrated the efficacy of Sodium Valproate in treating acute manic episodes, showing superiority over placebo in reducing manic symptoms. [, ]
    • Migraine prophylaxis: Studies have shown that Sodium Valproate is effective in preventing migraine headaches, comparable to other prophylactic agents like Levetiracetam. [, ]

    Q10: What are some of the known adverse effects associated with Sodium Valproate use?

    A10: While effective for certain conditions, Sodium Valproate is associated with potential adverse effects:

    • Teratogenicity: A significant concern with Sodium Valproate is its potential to cause birth defects, particularly neural tube defects, when used during pregnancy. [, , ]
    • Hyperammonemic encephalopathy: Sodium Valproate can lead to elevated ammonia levels in the blood, which may result in encephalopathy. [, ]
    • Hepatotoxicity: Liver damage, although rare, is a serious potential side effect of Sodium Valproate. []

    Q11: What measures are being taken to mitigate the risks associated with Sodium Valproate use?

    A11:

    • Pregnancy Prevention Program (PPP): Regulatory agencies have implemented PPPs to minimize the risk of Sodium Valproate exposure during pregnancy. These programs aim to educate patients and healthcare providers about the teratogenic risks and the importance of effective contraception. [, ]

    Q12: Is there information available on how modifications to the Sodium Valproate structure affect its activity?

    A12: The provided research papers do not delve into detailed structure-activity relationship (SAR) studies of Sodium Valproate.

    Q13: Does Sodium Valproate interact with other drugs?

    A13: Yes, Sodium Valproate is known to interact with various medications, including:

    • Other antiepileptic drugs: Co-administration with certain antiepileptic drugs can alter the metabolism and clearance of Sodium Valproate, requiring dosage adjustments. [, ]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.